molecular formula C11H9F2NO2 B1473576 [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-56-8

[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No.: B1473576
CAS No.: 1159602-56-8
M. Wt: 225.19 g/mol
InChI Key: LIHGQOYXDRMVLH-UHFFFAOYSA-N
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Description

[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a useful research compound. Its molecular formula is C11H9F2NO2 and its molecular weight is 225.19 g/mol. The purity is usually 95%.
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Biological Activity

The compound [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a member of the isoxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical formula for this compound is C11H10F2N2OC_{11}H_{10}F_2N_2O with a molecular weight of approximately 222.21 g/mol. The presence of difluorophenyl and isoxazole moieties suggests potential interactions with biological targets that could be leveraged for therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against the HT29 colon cancer cell line, showing a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil. The CC50 values for these compounds were reported as follows:

CompoundCC50 (µM)
This compoundTBD
Cisplatin47.17
5-Fluorouracil381.16

This data indicates that the isoxazole derivatives may possess selective toxicity towards cancer cells while sparing normal cells, a crucial factor in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing isoxazole rings have been investigated for their anti-inflammatory effects. For example, studies involving similar structures have shown promising results in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may interact with various biological targets:

  • VEGFR-2 Inhibition : Some studies suggest that isoxazole derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression and inflammation, providing insights into its potential mechanisms of action.

Case Studies

  • Cytotoxicity in Colorectal Cancer : A study investigating various isoxazole derivatives found that certain modifications enhanced cytotoxicity against colorectal cancer cell lines while maintaining lower toxicity towards normal cells.
  • Inflammation Models : In vivo models demonstrated that compounds similar to this compound significantly reduced edema and inflammatory markers when administered in acute inflammation models.

Properties

IUPAC Name

[3-(2,5-difluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-6-9(5-15)11(14-16-6)8-4-7(12)2-3-10(8)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHGQOYXDRMVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for example 84d, 3-(2,5-difluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (18 g, 67.4 mmol) was converted, instead of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (3.25 g, 21%) which was obtained as a yellow oil. MS: m/e=226.2 [M+H]+.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 3
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 4
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 5
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

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